ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of an indole core substituted with various functional groups, including an ethyl ester and a chlorophenyl carbonyl group. The compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions involving indole derivatives.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The compound’s substituents may enhance its binding affinity and specificity, leading to distinct biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: A simpler indole derivative with an ethyl ester group.
5-(4-chlorophenyl)-1H-indole-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
N-(4-chlorophenyl)-1H-indole-2-carboxamide: Contains an amide group instead of an ester
Uniqueness
Ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20ClNO4 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
ethyl 5-(4-chlorobenzoyl)oxy-1-ethyl-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO4/c1-4-23-13(3)19(21(25)26-5-2)17-12-16(10-11-18(17)23)27-20(24)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3 |
InChI Key |
KKOKSBIIADYIHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.